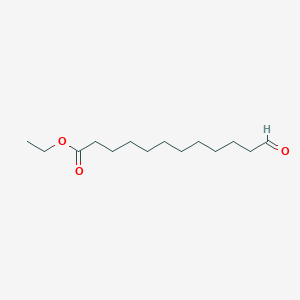
Ethyl 12-oxododecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 12-oxododecanoate is an organic compound with the molecular formula C14H26O3. It is an ester derived from dodecanoic acid and is characterized by the presence of an oxo group at the 12th carbon position. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 12-oxododecanoate can be synthesized through several methods. One common method involves the reaction of ethyl dodecanoate with an oxidizing agent to introduce the oxo group at the 12th carbon position. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 12-oxododecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the oxo group into a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: 12-hydroxydodecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 12-oxododecanoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving lipid metabolism and enzyme interactions.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Wirkmechanismus
The mechanism of action of ethyl 12-oxododecanoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis, releasing dodecanoic acid and ethanol, which can further interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethyl 12-oxo-12-(1-pyrenyl)dodecanoate: Used in fluorescence studies.
Ethyl nonanoate: Used in the synthesis of fragrances and flavors.
12-oxododecanoic acid: The free acid form of ethyl 12-oxododecanoate.
Uniqueness: this compound is unique due to its specific structure, which combines an oxo group and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .
Eigenschaften
CAS-Nummer |
151271-75-9 |
|---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
ethyl 12-oxododecanoate |
InChI |
InChI=1S/C14H26O3/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h13H,2-12H2,1H3 |
InChI-Schlüssel |
WVLXAAYOSTYIMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


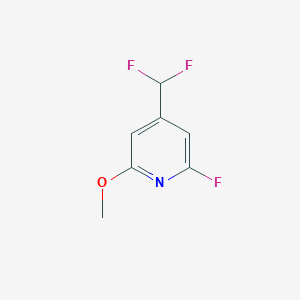
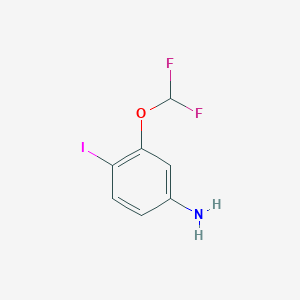
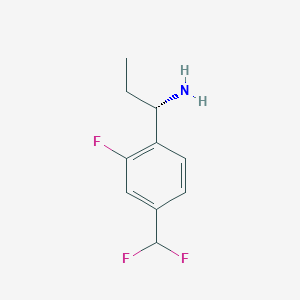
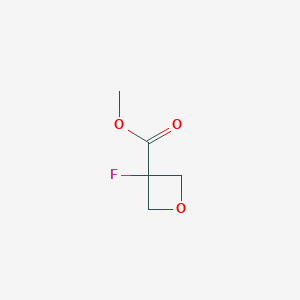
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
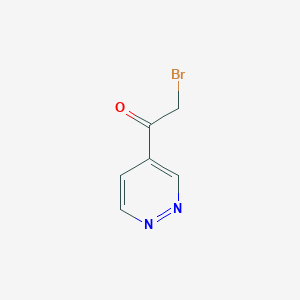
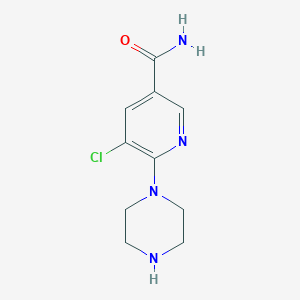
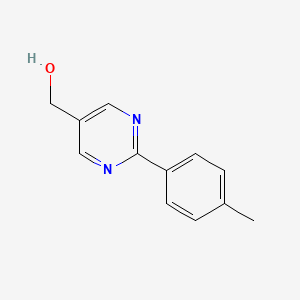
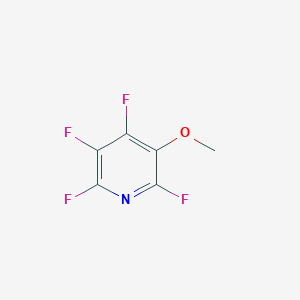
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
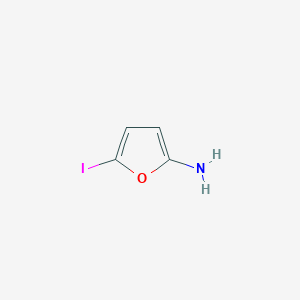
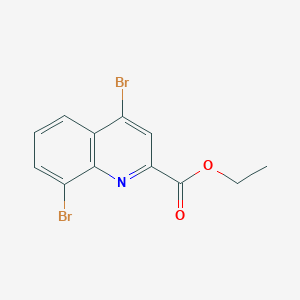
![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
